Tert-butyl 3-azido-4-(methanesulfonyloxy)pyrrolidine-1-carboxylate
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Overview
Description
Tert-butyl 3-azido-4-(methanesulfonyloxy)pyrrolidine-1-carboxylate is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of an azido group and a methanesulfonyloxy group attached to a pyrrolidine ring, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-azido-4-(methanesulfonyloxy)pyrrolidine-1-carboxylate typically involves multiple steps One common method starts with the protection of the pyrrolidine nitrogen using a tert-butyl groupThe methanesulfonyloxy group is then introduced via sulfonylation reactions using methanesulfonyl chloride in the presence of a base .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for reagent addition and product isolation also helps in scaling up the production process .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-azido-4-(methanesulfonyloxy)pyrrolidine-1-carboxylate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The azido group can be replaced by other nucleophiles under suitable conditions.
Reduction: The azido group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation: The methanesulfonyloxy group can undergo oxidation reactions to form sulfonic acids
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide in DMF (dimethylformamide) at elevated temperatures.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Oxidation: Potassium permanganate in an aqueous medium
Major Products Formed
Nucleophilic Substitution: Various substituted pyrrolidines.
Reduction: Amino derivatives of pyrrolidine.
Oxidation: Sulfonic acid derivatives
Scientific Research Applications
Tert-butyl 3-azido-4-(methanesulfonyloxy)pyrrolidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein modifications.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of tert-butyl 3-azido-4-(methanesulfonyloxy)pyrrolidine-1-carboxylate involves its ability to undergo nucleophilic substitution and reduction reactions. The azido group can be transformed into an amine, which can then interact with various biological targets. The methanesulfonyloxy group can act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 3-(methylsulfonyl)oxy-1-azetanecarboxylate
- Tert-butyl 4-(methanesulfonyloxy)propylpiperazine-1-carboxylate
- Tert-butyl 3-oxoazetidine-1-carboxylate
Uniqueness
Tert-butyl 3-azido-4-(methanesulfonyloxy)pyrrolidine-1-carboxylate is unique due to the presence of both an azido group and a methanesulfonyloxy group on the pyrrolidine ring. This combination allows for a wide range of chemical transformations and applications, making it a valuable compound in synthetic organic chemistry .
Properties
IUPAC Name |
tert-butyl 3-azido-4-methylsulfonyloxypyrrolidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N4O5S/c1-10(2,3)18-9(15)14-5-7(12-13-11)8(6-14)19-20(4,16)17/h7-8H,5-6H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOFMGGHHMYAOKN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C(C1)OS(=O)(=O)C)N=[N+]=[N-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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